2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with a methyl group at position 6 and an azetidin-3-ylmethyl moiety. The azetidine ring is further functionalized with a 1H-indole-6-carbonyl group. The methyl group at position 6 likely improves metabolic stability compared to bulkier substituents.
Properties
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-2-5-17(23)22(20-12)11-13-9-21(10-13)18(24)15-4-3-14-6-7-19-16(14)8-15/h2-8,13,19H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVBEBBGBTAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown a broad spectrum of biological activities .
Mode of Action
The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action would depend on the specific target and the biological context.
Biochemical Pathways
The compound, as an indole derivative, can affect various biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against influenza A . Another example is the antimalarial activity against Plasmodium falciparum . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound shows antiviral activity, it might inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain indole derivatives have been reported to show different levels of activity under different conditions .
Biological Activity
The compound 2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- IUPAC Name : 2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- SMILES Notation : CN(Cc1cnccc1)C(C1)CN1C(c1cc([nH]cc2)c2cc1)=O
The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing indole and pyridazine moieties exhibit significant anticancer properties. The presence of the indole ring is known to enhance the interaction with various biological targets, including enzymes involved in cancer progression. For instance, research has shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Given the structural features of 2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, there is potential for neuroprotective activity. Compounds with similar scaffolds have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Enzyme Inhibition
In vitro studies have demonstrated that this compound may act as an inhibitor of specific enzymes linked to disease processes, including those involved in inflammation and cancer metastasis. The precise mechanisms are still under investigation, but enzyme inhibition assays have shown promising results.
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one demonstrated its ability to inhibit the growth of breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent response in cell viability assays.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Chemical Reactions Analysis
Reactivity of the Dihydropyridazinone Core
The dihydropyridazinone ring (a partially unsaturated six-membered ring with two adjacent nitrogen atoms) exhibits α,β-unsaturated ketone (enone) characteristics. Key reactions include:
Nucleophilic 1,4-Addition
The conjugated enone system enables nucleophilic attack at the β-carbon. For example:
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Water or alcohols can undergo acid-catalyzed hydration or alcohol addition, forming diols or ethers .
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Amines may perform Michael addition, yielding β-amino derivatives.
Example Reaction Pathway
Oxidation
The dihydropyridazinone can oxidize to a fully aromatic pyridazinone under strong oxidizing agents (e.g., KMnO₄ or CrO₃):
Indole Reactivity
The indole system (1H-indole-6-carbonyl) participates in electrophilic substitution and nucleophilic acyl substitution:
Electrophilic Substitution
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Nitrogen alkylation : The indole NH group reacts with alkyl halides or epoxides in acidic/basic conditions.
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Friedel-Crafts acylation : The electron-rich aromatic ring undergoes acylation at the 3-position .
Reported Example
Cyclohexanone reacts with indole derivatives in Brønsted acid ionic liquids (e.g., 1a ) at 100°C to form 3-cyclohexylindole analogs in >90% yield :
Amide Hydrolysis
The carbonyl group in the indole-6-carboxamide linkage may hydrolyze under acidic or basic conditions:
Azetidine Ring Reactivity
The strained four-membered azetidine ring is prone to ring-opening reactions:
Acid-Catalyzed Ring Opening
Protonation of the azetidine nitrogen leads to ring cleavage. For example, in aqueous HCl:
Nucleophilic Attack
Nucleophiles (e.g., water, amines) can attack the azetidine carbon, forming open-chain derivatives .
Cross-Reactivity Between Functional Groups
The proximity of functional groups may lead to unique reactivity:
Tandem Reactions
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The enone in dihydropyridazinone could participate in Diels-Alder reactions with dienes.
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The azetidine’s amine may intramolecularly attack the indole carbonyl, forming cyclic intermediates.
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with four analogs derived from recent literature and patents.
Table 1: Structural and Functional Comparison
Key Findings
Azetidine Ring Utility : The azetidine moiety is recurrent in analogs (e.g., ), suggesting its role in balancing rigidity and solubility. The target compound’s indole-azetidine linkage may offer unique π-π stacking compared to trifluoromethylpyridine () or indazole () variants.
Dihydropyridazinone Modifications: The 6-methyl group in the target compound contrasts with phenyl () or fluorophenyl () substituents. Methyl groups typically reduce steric hindrance, favoring entropic binding, whereas bulkier groups may enhance selectivity at the cost of metabolic stability.
Electron-Withdrawing Groups: Analogs with trifluoromethyl () or fluorine () exhibit enhanced binding precision and metabolic resistance.
Notes
- The SHELX software () is widely used for crystallographic refinement, which may underpin structural data for these compounds.
- Patent literature () indicates a trend toward hybrid heterocycles (e.g., azetidine-piperidine or indole-indazole) to optimize pharmacokinetics.
- ’s disulfide-containing analog highlights divergent design strategies, emphasizing redox activity over receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
